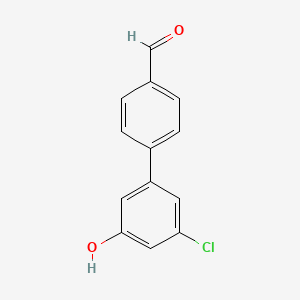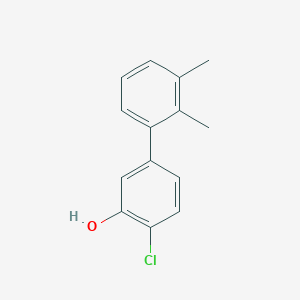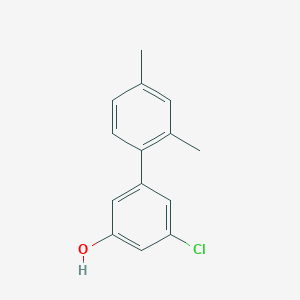
2-Chloro-5-(4-ethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-ethylphenyl)phenol, 95% (2C5E95) is a commonly used reagent in organic synthesis and is used in a variety of scientific research applications. It is a colorless, water-soluble, and crystalline solid with a molecular weight of 222.6 g/mol. This compound is also known as 4-ethyl-2-chlorophenol, 4-ethyl-2-chloro-1-hydroxybenzene, and 4-ethyl-2-chloro-m-cresol.
Mechanism of Action
The mechanism of action of 2C5E95 is not well understood, but it is thought to act as an electron-withdrawing group, which can affect the reactivity of the substrate molecule. Additionally, 2C5E95 is believed to be involved in the formation of intermediates in the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
2C5E95 has been found to have a variety of biochemical and physiological effects, including the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, 2C5E95 has been found to be an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Advantages and Limitations for Lab Experiments
2C5E95 has a number of advantages when used in lab experiments, including its low cost, its solubility in a variety of solvents, and its stability in aqueous solutions. Additionally, 2C5E95 has been found to be non-toxic and non-carcinogenic, making it a safe reagent for use in lab experiments. However, 2C5E95 has been found to be sensitive to light and air, so it must be stored in a dark, airtight container.
Future Directions
Future research on 2C5E95 could explore its potential applications in drug development and its potential as a therapeutic agent. Additionally, further research could explore the effects of 2C5E95 on the structure and function of proteins, as well as its potential use as a catalyst in organic synthesis. Additionally, further research could explore the effects of 2C5E95 on cellular processes, such as cell proliferation and apoptosis. Finally, further research could explore the potential of 2C5E95 to act as an inhibitor of enzymes, such as COX-2 and 5-LOX.
Synthesis Methods
2C5E95 can be synthesized by a variety of methods, including direct chlorination of 4-ethylphenol, Friedel-Crafts alkylation of phenol with 4-ethylbromide, and hydrolysis of 4-ethyl-2-chloro-1-hydroxybenzene-sulfonate.
Scientific Research Applications
2C5E95 has a wide range of applications in scientific research, including in the production of polymers, inorganic materials, and pharmaceuticals. It is also used in the synthesis of dyes, in the preparation of catalysts, and as a reagent in organic synthesis. Additionally, 2C5E95 has been used in the synthesis of a variety of heterocyclic compounds and has been used to study the effects of various compounds on the structure of proteins.
properties
IUPAC Name |
2-chloro-5-(4-ethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-2-10-3-5-11(6-4-10)12-7-8-13(15)14(16)9-12/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLYGYAIUHMDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685866 |
Source


|
| Record name | 4-Chloro-4'-ethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-ethylphenyl)phenol | |
CAS RN |
1089301-23-4 |
Source


|
| Record name | 4-Chloro-4'-ethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














